molecular formula C5H7I B104478 1-Iodocyclopentene CAS No. 17497-52-8

1-Iodocyclopentene

Cat. No. B104478
CAS RN: 17497-52-8
M. Wt: 194.01 g/mol
InChI Key: TYOSEWMRNVIYNB-UHFFFAOYSA-N
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Description

1-Iodocyclopentene is a chemical compound that is part of a broader class of cyclopentene derivatives. These compounds are characterized by a five-membered ring structure with an alkene (double bond) and an iodine substituent. The presence of the iodine atom makes these compounds versatile in various chemical reactions, particularly in the synthesis of more complex organic molecules.

Synthesis Analysis

The synthesis of cyclopentene derivatives, including those with iodine substituents, can be achieved through various methods. For instance, the nucleophilic heterocyclic carbene-catalyzed cyclopentannulation of enals and chalcones via homoenolate leads to the efficient synthesis of 1,3,4-trisubstituted cyclopentenes . Additionally, iodocyclopentenes can be formed at room temperature by reacting delta-alkynyl-beta-ketoesters with iodine, a process that has been demonstrated to yield a range of products with varying efficiencies .

Molecular Structure Analysis

The molecular structure of 1-Iodocyclopentene and related compounds can significantly influence their physical and chemical properties. For example, the photochromic properties of 1,2-dithienylcyclopentenes (DTEs) are attributed to the differences in molecular structure between their open and closed-ring isomers . The structure of these compounds can be confirmed through various spectroscopic methods, including NMR, mass spectrometry, and X-ray crystallography .

Chemical Reactions Analysis

1-Iodocyclopentene and its analogs participate in a variety of chemical reactions. The iodine atom in these compounds can act as a reactive site for further functionalization. For example, iodocarbocyclization reactions of beta-ketoesters and alkynes lead to the formation of iodocyclopentenes . Similarly, electrophilic iodocyclization can be used to synthesize iodo-substituted dibenzocyclohepten-5-ones . These reactions are often regioselective and can proceed under mild conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Iodocyclopentene derivatives are influenced by their molecular structure. These properties include thermal stability, luminescence, viscosity, electronic conductance, and electrochemistry, which are essential for applications in optoelectronic technologies . The photochromic behavior of these compounds, where they change color upon exposure to light, is a particularly interesting property that has been explored for optical data storage and other applications .

Scientific Research Applications

Iodocarbocyclization Reactions

1-Iodocyclopentene is a significant compound in organic chemistry, particularly in iodocarbocyclization reactions. For instance, Barluenga et al. (2007) demonstrated that iodocyclopentenes are formed at room temperature from the reaction of delta-alkynyl-beta-ketoesters with iodine. This process involves cyclizations with terminal and substituted alkynes, offering a range of applications in synthetic chemistry due to its versatility and efficiency in forming iodocyclopentenes with yields up to 80% (Barluenga, Palomas, Rubio, & González, 2007).

Synthesis of Cyclopentenones

Another application is in the synthesis of cyclopentenones. Sawada et al. (1986) reported that the reaction of 1-iodo-3-bromopropene derivatives with lithium enolates of N, N-dialkylcarboxamides, followed by treatment with t-BuLi, yields cyclopentenones in high yields. This process underscores the utility of 1-iodocyclopentene in synthesizing complex organic molecules (Sawada, Webb, Stoll, & Negishi, 1986).

Diastereoselective Iodocarbocyclization

Kitagawa et al. (1994) utilized diastereoselective iodocarbocyclization of 4-pentenylmalonate derivatives as an application in cyclosarkomycin synthesis. This method involves treating 4-pentenylmalonate with iodine and Ti(OtBu)4 in the presence of CuO, demonstrating the synthetic potential of 1-iodocyclopentene in complex molecular constructions (Kitagawa, Inoue, & Taguchi, 1994).

Aldehyde Addition and Copper-Mediated Allylation

Urabe and Sato (1999) explored the use of 1-iodocyclopentene in the context of aldehyde addition and copper-mediated allylation of bicyclic alkoxytitanacyclopentenes and -pentadienes. Their study highlights the compound's role in facilitating diverse reactions and producing varied organic compounds (Urabe & Sato, 1999).

Highly Anti-Selective SN2' Substitutions

Calaza, Hupe, and Knochel (2003) demonstrated the application of 1-iodocyclopentene in highly anti-selective SN2' substitutions of chiral cyclic 2-iodo-allylic alcohol derivatives. This research provides insights into the stereoselective transformations important in medicinal chemistry and the synthesis of complex organic molecules (Calaza, Hupe, & Knochel, 2003).

properties

IUPAC Name

1-iodocyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7I/c6-5-3-1-2-4-5/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOSEWMRNVIYNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338460
Record name 1-Iodocyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodocyclopentene

CAS RN

17497-52-8
Record name 1-Iodocyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodocyclopent-1-ene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
PJ Kropp, SA McNeely, RD Davis - Journal of the American …, 1983 - ACS Publications
The photobehavior of the acyclic vinyl iodide 2, the 1-iodocycloalkenes 11-14 and 39, the (halomethylene) cycloalkanes 45-48, and the (dihalomethylene) cyclohexanes 62-64 has …
Number of citations: 105 pubs.acs.org
JF Bunnett, X Creary, JE Sundberg - The Journal of Organic …, 1976 - ACS Publications
… Reactions of 1 -Iodocyclopentene (15). This vinyl iodide reacted with acetone enolate ion during 1-h irradiation to release 72% of iodide ion and to form a single product, namely 16, …
Number of citations: 62 pubs.acs.org
G Camaggi - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
Decafluorocyclohexene, octafluorocyclopentene, 1-chloroheptafluorocyclopentene, and hexafluorocyclobutene reacted with sodium iodide in dimethylformamide to give nonafluoro-1-…
Number of citations: 12 pubs.rsc.org
KL Erickson, J Markstein, K Kim - The Journal of Organic …, 1971 - ACS Publications
… Work-up afforded 31-37% yields of ionic iodide and 64-70% yields of 1-iodocyclopentene (… and an 84% recovery of 1-iodocyclopentene. G. With Ethoxymethylenecyclobutane (20).—…
Number of citations: 54 pubs.acs.org
KL Erickson - The Journal of Organic Chemistry, 1973 - ACS Publications
… The critical question is whether 1-iodocyclopentene (40) arises simply fromallyl bromide 41 giving allyl iodide 42 followed by isomerization back to the vinyl system 43 and then …
Number of citations: 25 pubs.acs.org
M Slegt, R Gronheid, D van der Vlugt… - The Journal of …, 2006 - ACS Publications
… Homolysis of the C bond (Route C1) will form the radical cation of 1-iodocyclopentene and the phenyl radical I 4 . The products of these intermediates are 1-iodocyclopentene (11), 1-…
Number of citations: 16 pubs.acs.org
OS Herrera, JD Nieto, AC Olleta… - Journal of Physical …, 2011 - Wiley Online Library
… In the case of 1-iodocyclopentene, the process is thermodynamically possible in methanol and for 1-… In the irradiation of 1-iodocyclopentene in dichloromethane, only cyclopentene as …
Number of citations: 7 onlinelibrary.wiley.com
M Fujita, WH Kim, K Fujiwara… - The Journal of Organic …, 2005 - ACS Publications
… Although the main product of the cyanide reaction was 1-iodocyclopentene (10), the allylic cyano product 8a was also obtained. The acetate reaction gave both allylic and vinylic …
Number of citations: 25 pubs.acs.org
N Kakusawa, K Yamaguchi, J Kurita - Journal of organometallic chemistry, 2005 - Elsevier
… , ethynyldiphenylstibanes (1b–g) were reacted with 1-iodocyclopentene (2) and the results are shown in Table 3. … Reaction of ethynyldiphenylstibanes 1a–g with 1-iodocyclopentene 2 a …
Number of citations: 66 www.sciencedirect.com
T Okuyama, T Takino, T Sueda… - Journal of the American …, 1995 - ACS Publications
… Photolysis of 1 -iodocyclopentene in methanol gave a high yield of a radical product, cyclopentene, but not ionic products.176 That is, photoinducedhomolysis occurs with both the …
Number of citations: 332 pubs.acs.org

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